molecular formula C10H7F2N3O2 B1430028 Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate CAS No. 1432684-07-5

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate

Cat. No. B1430028
M. Wt: 239.18 g/mol
InChI Key: ZCFHCJJCQQTOAW-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate” is a chemical compound with the molecular formula C10H7F2N3O2 and a molecular weight of 239.18 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate” is represented by the formula C10H7F2N3O2 . The structure consists of a methyl group, an azido group, a difluorophenyl group, and a prop-2-enoate group.


Physical And Chemical Properties Analysis

“Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate” has a molecular weight of 239.18 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Reactivity

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate's reactivity has been studied in the context of generating α-azido-β,γ-unsaturated esters and subsequent allylic azide isomerization to create synthetic equivalents of γ-hydroxy-α-amino acids, showcasing its utility in asymmetric synthesis (Panek et al., 1992). Additionally, its behavior under storage and its transformation into methylidenepyrrolidine under certain conditions were explored, highlighting the effect of the β-substituent with respect to the azido group on its stability and reactivity (Gimalova et al., 2013).

Applications in Heterocyclic Synthesis

The compound plays a role in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which are key intermediates for the development of various pharmaceutical agents (Selič et al., 1997). It also participates in the formation of highly substituted 2H-Azirine-2-carboxylates, demonstrating its utility in constructing nitrogen-containing rings, which are prevalent in numerous biologically active molecules (Patonay et al., 2008).

Contribution to Organic Photochemistry

In the realm of photochemistry, studies have been conducted on the photolysis of fluorinated aryl azides, including methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate, to understand the formation and reactions of singlet nitrenes. These investigations are crucial for the development of photoaffinity labeling techniques (Schnapp & Platz, 1993).

Novel Synthetic Routes and Derivatives

Exploration of new synthetic pathways has led to the creation of derivatives that exhibit potential as antimicrobial agents and inhibitors of penicillin-binding proteins, underscoring the compound's versatility in medicinal chemistry applications (Murugavel et al., 2016).

properties

IUPAC Name

methyl (Z)-2-azido-3-(2,3-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c1-17-10(16)8(14-15-13)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFHCJJCQQTOAW-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(C(=CC=C1)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=C(C(=CC=C1)F)F)/N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate
Reactant of Route 4
Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.